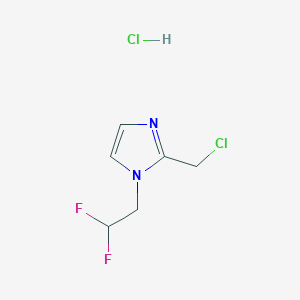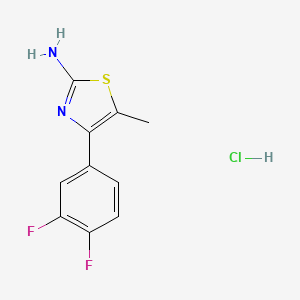![molecular formula C26H27N3O4 B2530782 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide CAS No. 941977-27-1](/img/structure/B2530782.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a complex organic molecule that likely contains multiple functional groups, including an oxalamide moiety, a naphthalene ring, and a benzo[d][1,3]dioxole structure. The presence of these groups suggests that the compound could exhibit interesting chemical and physical properties, and potentially be useful in various chemical reactions or as a precursor in organic synthesis.
Synthesis Analysis
While the specific synthesis of this compound is not detailed in the provided papers, related compounds and synthetic methods can offer insights. For instance, the synthesis of naphthalene derivatives, as seen in the preparation of N-1-Naphthyl-3-oxobutanamide, involves reactions with arylidinecyanothioacetamide in ethanol/piperidine solution under reflux conditions . This suggests that similar conditions could be employed for the synthesis of the naphthalene moiety in the target compound. Additionally, the oxidative coupling of N,N-dialkylanilines to form benzidines could provide a method for introducing the benzo[d][1,3]dioxol moiety.
Molecular Structure Analysis
The molecular structure of the compound would be expected to feature a rigid naphthalene ring system, which could impart planarity to the molecule. The benzo[d][1,3]dioxol moiety would add to the electron-rich nature of the compound, potentially affecting its reactivity. The oxalamide group is likely to contribute to hydrogen bonding and may influence the compound's solubility and interaction with other molecules.
Chemical Reactions Analysis
The compound's reactivity would be influenced by its functional groups. The naphthalene moiety could undergo electrophilic substitution reactions, while the oxalamide group might participate in amide bond formation or cleavage. The benzo[d][1,3]dioxol group could be involved in redox reactions or serve as a leaving group in nucleophilic substitution reactions. The presence of a pyrrolidine ring suggests potential for ring-opening reactions or participation in catalytic cycles.
Physical and Chemical Properties Analysis
The physical properties of this compound would likely include a high melting point due to the rigid structure and potential for intermolecular hydrogen bonding. The compound's solubility would depend on the polarity of the solvent, with polar solvents likely dissolving the compound more readily due to the polar oxalamide group. Chemical properties would include reactivity towards nucleophiles and electrophiles, as well as the potential to act as a ligand in coordination chemistry due to the multiple aromatic systems and heteroatoms present in the structure.
Scientific Research Applications
Oxidative Reactions and Environmental Applications Research involving naphthalene structures, such as in the study by Lee and Gibson (1996), explores the oxidative reactions catalyzed by naphthalene dioxygenase. This enzyme system's ability to oxidize various aromatic compounds suggests potential applications in bioremediation and the environmental detoxification of hazardous organic compounds (Lee & Gibson, 1996). Such functionalities may provide a conceptual framework for investigating the compound 's environmental applications.
Synthetic and Biological Importance Another aspect is the synthesis of heterocyclic systems with potential biological importance, as demonstrated by Flefel et al. (2014), who explored derivatives of 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one for anti-viral activities. This indicates that similar naphthalene-containing compounds could be valuable in developing new therapeutic agents with significant biological activities (Flefel et al., 2014).
Electrochromic and Conducting Polymers Furthermore, compounds incorporating pyrrole and related heterocycles have been examined for their electrochromic properties and as conducting polymers, as described by Cihaner and Algi (2008). This research indicates potential applications in materials science, particularly in developing new materials for electronic and optoelectronic devices (Cihaner & Algi, 2008).
Anticancer Research Lastly, the synthesis and evaluation of compounds for their anticancer properties, as investigated by Mansour et al. (2021), suggest a pathway to exploring the anticancer potential of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide. Their work on pyridine-3-carbonitrile derivatives indicates the promise of such structures in developing anticancer therapies (Mansour et al., 2021).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4/c30-25(27-15-18-10-11-23-24(14-18)33-17-32-23)26(31)28-16-22(29-12-3-4-13-29)21-9-5-7-19-6-1-2-8-20(19)21/h1-2,5-11,14,22H,3-4,12-13,15-17H2,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDCMQORIUUPIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2530701.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2530705.png)
![6-Cyclopentyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)


![N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2530710.png)


![4-(6-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B2530717.png)
![N-cyclopentyl-5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2530719.png)
![Methyl 4-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B2530721.png)
